N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline
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Overview
Description
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline is a complex organic compound characterized by the presence of a thiadiazole ring, a piperazine ring, and an aniline moiety
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which are structurally similar, have been evaluated as potent antimicrobial agents . These compounds have shown a wide range of biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, and antisarcoptic activities .
Mode of Action
It is known that the compound acts as a bidentate ligand coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives have wide biological properties and chemical reactivities, suggesting that they may interact with various biochemical pathways .
Result of Action
albicans . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the piperazine ring, and finally the coupling with the aniline derivative. Common synthetic routes include:
Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Piperazine Ring: The piperazine ring is often synthesized via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the thiadiazole and piperazine intermediates with an aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzamide
- N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenylamine
Uniqueness
N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring imparts stability and reactivity, while the piperazine and aniline moieties contribute to its versatility in various applications.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-18(2)13-5-3-4-12(10-13)15(21)20-8-6-19(7-9-20)14-11-16-22-17-14/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECUNUGNAUKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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